molecular formula C17H18FNO3S B11121174 Methyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

Methyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B11121174
M. Wt: 335.4 g/mol
InChI Key: KOQNDOOJKZYQLE-UHFFFAOYSA-N
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Description

METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be constructed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Amidation: The 2,2-dimethylpropanamido group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring itself.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, organometallic reagents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic or thiophene rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Use in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE: Contains a chlorine atom instead of fluorine, potentially altering its properties.

Uniqueness

The presence of the 4-fluorophenyl group in METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H18FNO3S

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 2-(2,2-dimethylpropanoylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C17H18FNO3S/c1-17(2,3)16(21)19-14-13(15(20)22-4)12(9-23-14)10-5-7-11(18)8-6-10/h5-9H,1-4H3,(H,19,21)

InChI Key

KOQNDOOJKZYQLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)F)C(=O)OC

Origin of Product

United States

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